
1-Benzylpiperazine
Descripción general
Descripción
1-Bencilpiperazina es un compuesto orgánico con la fórmula química C₁₁H₁₆N₂. Es un derivado de la piperazina, donde un grupo bencilo está unido al átomo de nitrógeno del anillo de piperazina. Este compuesto es conocido por sus propiedades estimulantes y euforizantes y se ha utilizado recreativamente como sustituto de las anfetaminas .
Métodos De Preparación
La 1-bencilpiperazina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de piperazina con cloruro de bencilo en presencia de una base como el hidróxido de sodio. La reacción típicamente ocurre en un solvente orgánico como etanol o metanol, y el producto se purifica mediante destilación o recristalización .
Los métodos de producción industrial a menudo implican rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía pueden mejorar la eficiencia de la producción industrial .
Análisis De Reacciones Químicas
La 1-bencilpiperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar bencilpiperazina N-óxido utilizando agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Reducción: La reducción de 1-bencilpiperazina puede producir piperazina y alcohol bencílico, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Pharmacodynamics and Mechanism of Action
BZP acts primarily as a stimulant with euphoriant properties. It exerts its effects by interacting with the serotonergic and dopaminergic systems, similar to substances like MDMA. Specifically, BZP inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. The following table summarizes BZP's potency relative to other stimulants:
Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
---|---|---|---|
1-Benzylpiperazine | 175 | 62 | 6050 |
d-Amphetamine | 25 | 7 | 1765 |
d-Methamphetamine | 25 | 12 | 736 |
This data indicates that while BZP is less potent than traditional amphetamines, it still demonstrates significant activity on neurotransmitter transporters, suggesting potential for both therapeutic and recreational use .
Recreational Use and Abuse Potential
BZP is often marketed as a legal alternative to ecstasy under names like "Legal X" or "Legal E." Studies have shown that it possesses rewarding properties in animal models, indicating a potential for abuse in humans. Research using conditioned place preference methods in rats demonstrated that BZP induces dose-dependent place preferences, which were modulated by specific receptor antagonists . This suggests that both dopamine and serotonin pathways are involved in its rewarding effects.
Toxicity and Safety Concerns
Despite its stimulant properties, BZP is associated with various adverse effects. Commonly reported symptoms include confusion, agitation, vomiting, anxiety, and palpitations . A notable case study highlighted a fatal incident involving high concentrations of BZP combined with other substances, emphasizing the risks associated with its recreational use . Additionally, studies have indicated that when combined with TFMPP (1-(3-trifluoromethylphenyl)piperazine), BZP can lead to significant hepatotoxicity in vitro, raising concerns about the safety of using these compounds together .
Potential Therapeutic Applications
Research into piperazine derivatives has revealed their potential therapeutic applications beyond recreational use. BZP and its analogs are being investigated for their central pharmacological activities that could lead to new treatments for psychiatric disorders. Piperazine derivatives have been explored for their roles as antipsychotic, antidepressant, and anxiolytic agents . However, the recreational use of BZP complicates its therapeutic potential due to the associated risks of abuse.
Case Studies and Research Findings
Several studies have documented the effects of BZP in various contexts:
- A retrospective analysis from an emergency department indicated that while BZP-related overdoses were relatively rare, they did occur primarily in conjunction with other substances .
- Investigations into the molecular imprinting of BZP have shown promise for developing selective sensors for detecting this compound in biological samples .
- Qualitative studies among young users in New Zealand revealed patterns of use during social events with mixed reports on adverse effects, suggesting a need for harm reduction strategies .
Mecanismo De Acción
La 1-bencilpiperazina ejerce sus efectos principalmente a través de su acción sobre los sistemas de receptores serotoninérgicos y dopaminérgicos. Aumenta la liberación de serotonina y dopamina, lo que lleva a una neurotransmisión mejorada y efectos estimulantes. El mecanismo de acción del compuesto es similar al de las anfetaminas, que involucra la inhibición de los transportadores de recaptación de serotonina y dopamina .
Comparación Con Compuestos Similares
La 1-bencilpiperazina a menudo se compara con otros derivados de la piperazina, como:
Fenilpiperazina: Similar en estructura pero con un grupo fenilo en lugar de un grupo bencilo. Tiene diferentes propiedades farmacológicas y se utiliza en diferentes aplicaciones.
Benzoilpiperazina: Otro derivado con un grupo benzoilo, conocido por sus efectos neurotóxicos dopaminérgicos.
En comparación con estos compuestos, la 1-bencilpiperazina es única en sus propiedades estimulantes y euforizantes específicas, lo que la convierte en una opción popular para el uso recreativo .
Actividad Biológica
1-Benzylpiperazine (BZP) is a synthetic compound that has garnered attention due to its psychoactive properties, primarily as a recreational drug. Its biological activity encompasses various mechanisms affecting the central nervous system (CNS), leading to both therapeutic and toxicological implications. This article reviews the biological activity of BZP, focusing on its pharmacodynamics, neurotoxic effects, and case studies highlighting its impact on human health.
Pharmacodynamics
BZP exhibits a complex mechanism of action, interacting with multiple neurotransmitter systems:
- Serotonergic System : BZP acts on the serotonin reuptake transporter, similar to MDMA, increasing serotonin levels in the extracellular space and enhancing serotonergic receptor activation. This action contributes to its euphoric effects.
- Dopaminergic System : It also affects dopamine reuptake but with lower potency compared to its action on serotonin.
- Noradrenergic System : BZP demonstrates antagonistic properties at the alpha2-adrenoreceptor, which inhibits negative feedback mechanisms and increases noradrenaline release .
The following table summarizes key pharmacodynamic properties of BZP:
Mechanism | Action Type | Receptor/System Involved |
---|---|---|
Serotonin Reuptake | Inhibition | SERT |
Dopamine Reuptake | Inhibition | DAT |
Noradrenaline Release | Antagonism | Alpha2-adrenoreceptor |
Neurotoxic Effects
Recent studies have highlighted the neurotoxic potential of BZP. An in vitro study using human cancer cell lines (LN-18) demonstrated significant neurotoxic effects characterized by:
- Increased Reactive Oxygen Species (ROS) : BZP exposure led to elevated ROS production, indicating oxidative stress.
- Mitochondrial Dysfunction : The compound caused increased mitochondrial membrane potential and decreased ATP levels, suggesting impaired cellular energy metabolism.
- DNA Damage : Elevated levels of the DNA damage marker 8-OHdG were observed, alongside activation of pro-apoptotic pathways involving caspases -3 and -9 .
Case Studies
Several case studies have documented the adverse effects of BZP consumption in humans:
- Emergency Department Presentations : A study in Christchurch, New Zealand, reported 61 patients presenting with toxicity related to BZP-based herbal party pills. Common symptoms included insomnia, anxiety, nausea, and seizures. Notably, two patients experienced life-threatening conditions such as status epilepticus .
- Fatalities Linked to BZP : A retrospective analysis identified cases where BZP was present in postmortem samples of individuals who died under suspicious circumstances. In one instance, a young male's death was associated with high concentrations of BZP along with other substances like TFMPP and MDMA .
- Toxicity Patterns : Research indicated that higher plasma levels of BZP correlate with an increased incidence of seizures and other severe reactions, particularly when co-ingested with alcohol or other stimulants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzylpiperazine, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis of BZP derivatives often involves nucleophilic substitution or condensation reactions. For example, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine is synthesized by reacting this compound with 3-nitropyridine under reflux in ethanol/methanol with a palladium catalyst . Wet granulation and subcoating techniques (e.g., using Kollidon VA 64) can optimize drug delivery systems for BZP-containing formulations . Reaction standardization should include controlled parameters (temperature, solvent polarity, catalyst loading) and validation via HPLC or GC-MS to confirm purity (>97%) .
Q. Which analytical methods are most robust for quantifying BZP in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are gold standards. GC-MS achieves detection limits of 0.1 ng/mL in urine using derivatization agents like trifluoroacetic anhydride, while LC-ESI-MS offers superior selectivity for distinguishing BZP from structural analogs (e.g., TFMPP) . Cross-validation with nuclear magnetic resonance (NMR) ensures structural confirmation .
Q. How can researchers mitigate hazards during BZP handling in laboratory settings?
- Methodological Answer : Compliance with JIS T 8116 and 8147 standards is critical: use chemical-resistant gloves (nitrile), safety goggles, and fume hoods for powder handling . Acute toxicity studies indicate BZP’s irritant properties (Skin Corr. 1B; H314), necessitating immediate decontamination protocols for spills . Chronic exposure risks (hepatic metabolism) require regular biomonitoring of lab personnel .
Q. What pharmacological mechanisms underlie BZP’s stimulant effects?
- Methodological Answer : BZP acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with affinity for monoamine transporters (Ki = 120 nM for DAT). In vitro models using rat synaptosomes show dose-dependent neurotransmitter release, inhibited by selective reuptake blockers (e.g., fluoxetine) . Comparative studies with dexamphetamine reveal weaker potency but similar sympathomimetic toxicity profiles .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro or benzyl groups) impact BZP’s bioactivity and metabolic stability?
- Methodological Answer : Introducing a 3-nitropyridin-2-yl group enhances membrane permeability (logP increase from 2.1 to 3.4) and alters metabolic pathways. Cytochrome P450 2D6-mediated oxidation of the benzyl group generates 4-hydroxybenzylpiperazine, which exhibits reduced CNS penetration . Structure-activity relationship (SAR) studies using sigma-1 receptor ligands demonstrate that electron-withdrawing substituents (e.g., -CF₃) improve binding affinity by 15-fold .
Q. What in vitro models best predict BZP’s hepatotoxicity and neurotoxicity?
- Methodological Answer : Primary human hepatocytes exposed to BZP (IC₅₀ = 250 µM) show glutathione depletion and mitochondrial membrane depolarization, correlating with clinical hepatotoxicity . For neurotoxicity, SH-SY5Y dopaminergic cells treated with BZP (100 µM) exhibit ROS accumulation and caspase-3 activation, reversible with N-acetylcysteine pretreatment .
Q. How can conflicting pharmacokinetic data from human vs. rodent studies be reconciled?
- Methodological Answer : Discrepancies arise from species-specific metabolism. Rats predominantly excrete BZP as 4-hydroxybenzylpiperazine glucuronide (80% renal excretion), while humans produce N-oxidized metabolites via FMO3 . Allometric scaling adjusted for hepatic blood flow rates improves cross-species extrapolation .
Q. What strategies resolve batch-to-batch variability in BZP synthesis for pharmacological assays?
- Methodological Answer : Implement continuous flow reactors with automated temperature/pressure controls to reduce impurity levels (<0.5%) . Quality control via differential scanning calorimetry (DSC) ensures consistent melting points (91–92°C for 1-benzhydrylpiperazine derivatives) . Batch normalization using NMR-assisted quantification minimizes assay variability .
Q. Data Contradiction Analysis
Q. Why do some studies report BZP as a potential antidepressant, while others emphasize its neurotoxic effects?
- Methodological Answer : Dose-dependent effects explain this dichotomy. Low-dose BZP (0.1–1 mg/kg) inhibits monoamine oxidase-A (MAO-A) in vitro, mimicking SSRIs . However, recreational doses (50–200 mg) overstimulate serotonin receptors (5-HT₂B), leading to neuroinflammation and excitotoxicity . Contextual factors (e.g., co-administration with TFMPP) further complicate interpretations .
Propiedades
IUPAC Name |
1-benzylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXEPZFOOTTBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride) | |
Record name | N-Benzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022197 | |
Record name | 1-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-28-6 | |
Record name | 1-Benzylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2759-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine, 1-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UG152ZU0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.